4-(4-fluorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide 4-(4-fluorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19991024
InChI: InChI=1S/C21H25FN4O2/c22-18-6-8-19(9-7-18)25-12-14-26(15-13-25)21(28)24-16-20(27)23-11-10-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,23,27)(H,24,28)
SMILES:
Molecular Formula: C21H25FN4O2
Molecular Weight: 384.4 g/mol

4-(4-fluorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide

CAS No.:

Cat. No.: VC19991024

Molecular Formula: C21H25FN4O2

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4-fluorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide -

Specification

Molecular Formula C21H25FN4O2
Molecular Weight 384.4 g/mol
IUPAC Name 4-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylethylamino)ethyl]piperazine-1-carboxamide
Standard InChI InChI=1S/C21H25FN4O2/c22-18-6-8-19(9-7-18)25-12-14-26(15-13-25)21(28)24-16-20(27)23-11-10-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,23,27)(H,24,28)
Standard InChI Key GNNZIYPXWZYFDJ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NCCC3=CC=CC=C3

Introduction

The compound 4-(4-fluorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide is a synthetic molecule that has garnered attention in pharmaceutical and chemical research due to its structural features and potential biological activities. This article provides a comprehensive overview of its chemical properties, synthesis pathways, potential uses, and biological implications.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Formation of the Piperazine Core:

    • The piperazine framework is synthesized or commercially sourced.

    • Functionalization occurs through alkylation or acylation reactions.

  • Introduction of the Fluorophenyl Group:

    • The fluorophenyl moiety is introduced via nucleophilic substitution or coupling reactions.

  • Carboxamide Formation:

    • The carboxamide group is added using carbodiimide coupling agents or through direct amidation with an appropriate acid derivative.

  • Final Assembly:

    • The phenylethylamine side chain is incorporated through reductive amination or similar reactions.

These steps are optimized to ensure high yields and purity.

Pharmacological Potential

The compound's structural features suggest potential applications in medicinal chemistry:

  • Anticonvulsant Activity: Similar derivatives have shown efficacy in animal models for epilepsy by modulating neuronal ion channels .

  • Anticancer Activity: Fluorinated aromatic compounds often exhibit cytotoxic properties against tumor cells .

Drug Development Implications

The presence of a fluorinated aromatic ring enhances metabolic stability, while the piperazine moiety improves bioavailability, making it a promising lead for drug development.

Analytical Data

TechniqueFindings
NMR SpectroscopyConfirms the presence of aromatic protons and amide functionality .
Mass SpectrometryMolecular ion peak observed at m/z ~355 (consistent with molecular weight).
HPLC Purity>98%, indicating suitability for biological studies .

Limitations and Future Directions

While the compound shows promise, further studies are needed:

  • Toxicological Assessment: To confirm safety profiles.

  • SAR Studies: Structure-activity relationship studies can optimize its pharmacological properties.

  • In Vivo Studies: To validate efficacy in disease models.

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